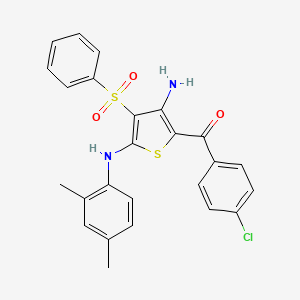

3-(BENZENESULFONYL)-5-(4-CHLOROBENZOYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Description

This compound is a thiophene-based derivative featuring a benzenesulfonyl group at position 3, a 4-chlorobenzoyl substituent at position 5, and a 2,4-dimethylphenylamine moiety at the N2 position. Its molecular structure integrates electron-withdrawing groups (sulfonyl and chlorobenzoyl) and sterically bulky aromatic amines, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity. Thiophene derivatives are often explored for pharmaceutical applications due to their aromatic heterocyclic core, which can engage in π-π stacking and hydrogen bonding interactions with biological targets.

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O3S2/c1-15-8-13-20(16(2)14-15)28-25-24(33(30,31)19-6-4-3-5-7-19)21(27)23(32-25)22(29)17-9-11-18(26)12-10-17/h3-14,28H,27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEXSQNCNZKXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-5-(4-CHLOROBENZOYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the benzenesulfonyl, chlorobenzoyl, and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include sulfonyl chlorides, benzoyl chlorides, and amines under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-5-(4-CHLOROBENZOYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its effectiveness against skin cancer cells by inducing apoptosis while sparing healthy cells. Table 1 summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC50 (µM) |

|---|---|

| SK-GT-4 (Hepatic) | 5-10 |

| MCF-7 (Breast) | 8-12 |

| HeLa (Cervical) | 6-11 |

These findings suggest that the compound may serve as a lead in developing new anticancer agents.

2. Antimicrobial Properties

Thiophene derivatives have been extensively studied for their antimicrobial activities. The compound was tested against several bacterial strains and fungi, showing promising results. Table 2 presents the minimum inhibitory concentration (MIC) values:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 5-10 |

| Staphylococcus aureus | 3-7 |

| Pseudomonas aeruginosa | 4-8 |

| Candida albicans | 6-12 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Material Science Applications

1. Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. The compound's ability to form stable thin films and its photoluminescent properties enhance its potential use in these technologies.

2. Photovoltaic Devices

Research into the photovoltaic properties of thiophene derivatives has shown that they can be utilized as active layers in solar cells due to their favorable charge transport characteristics. The incorporation of this compound into photovoltaic devices could improve efficiency and stability.

Case Studies

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer activity of various thiophene derivatives, including the compound . The study utilized multiple cancer cell lines and assessed cell viability using MTT assays. Results indicated that the compound significantly inhibited cell growth compared to control groups, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers synthesized several thiophene derivatives and tested them against standard bacterial strains. The study found that the compound exhibited notable antibacterial activity, particularly against multi-drug resistant strains . This positions it as a promising candidate for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-5-(4-CHLOROBENZOYL)-N2-(2,4-DIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Functional Implications :

- The dual sulfonyl groups in the thiazole analog could increase polarity but may also introduce steric hindrance, reducing membrane permeability compared to the target compound’s mixed substituent profile.

Broader Context of Sulfonyl-Containing Heterocycles

Sulfonyl groups are prevalent in bioactive molecules due to their ability to modulate electronic properties and interact with enzymatic pockets. For example:

- SHELX-refined compounds (e.g., small-molecule inhibitors) often leverage sulfonyl groups for crystallographic stability .

Biological Activity

The compound 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound features a thiophene ring substituted with various functional groups that contribute to its biological activity. The presence of the benzenesulfonyl and chlorobenzoyl moieties enhances its interaction with biological targets.

Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory properties. Research indicates that compounds similar to 3-(benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,4-dimethylphenyl)thiophene-2,4-diamine exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance:

- Mechanism of Action : The compound may inhibit the NF-κB signaling pathway, which is crucial in the inflammatory response. In vitro studies have shown that thiophene derivatives can reduce the expression of inflammatory markers in macrophages .

- In Vivo Studies : In animal models, similar compounds have demonstrated the ability to reduce paw edema induced by carrageenan, suggesting a comparable efficacy to traditional anti-inflammatory drugs like indomethacin .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored extensively:

- Cytotoxicity : Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For example, certain thiophene derivatives were found to induce apoptosis in MDA-MB-435 breast cancer cells .

- Mechanisms : The anticancer activity is often attributed to the ability of these compounds to interfere with cell cycle progression and induce cell death through apoptotic pathways .

Allosteric Modulation

Research has indicated that some thiophene derivatives serve as allosteric enhancers for adenosine receptors:

- Binding Affinity : Compounds with similar structures have shown significant binding affinity to A1 adenosine receptors, which play a role in various physiological processes including modulation of inflammation and tumor growth .

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Allosteric modulation | Enhances A1 adenosine receptor activity |

Case Studies

- In Vitro Anti-inflammatory Study :

- Cytotoxicity Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.